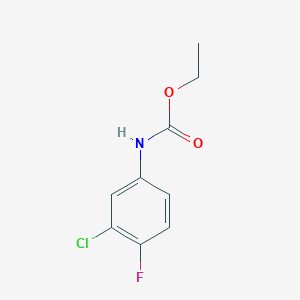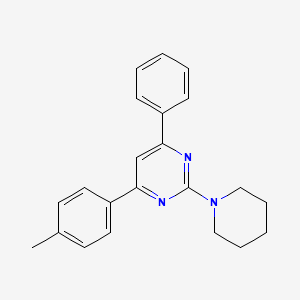
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the activity of certain enzymes and receptors in the body. For example, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the antidepressant and anxiolytic effects of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine.
Biochemical and Physiological Effects
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the growth of cancer cells and fungi. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have antibacterial and antiviral activities. In animal studies, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been found to reduce anxiety and depression-like behaviors. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its broad range of biological activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit anticancer, antifungal, and antimicrobial activities, as well as potential therapeutic effects for neurological disorders. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has a relatively simple synthesis method and is commercially available. However, one limitation of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its potential toxicity. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for the study of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. One area of research is the development of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its derivatives may lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine involves the reaction of 4-methylbenzaldehyde and phenylacetonitrile with ethyl cyanoacetate in the presence of ammonium acetate and piperidine. The resulting compound is then subjected to a cyclization reaction to form 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-17-10-12-19(13-11-17)21-16-20(18-8-4-2-5-9-18)23-22(24-21)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARATSCMFJTENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
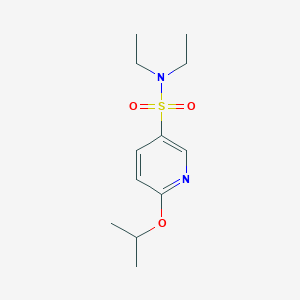
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
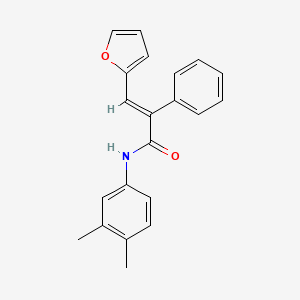
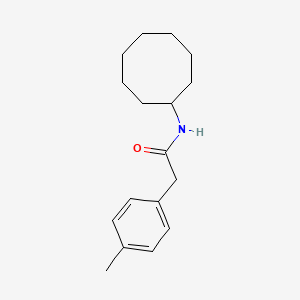
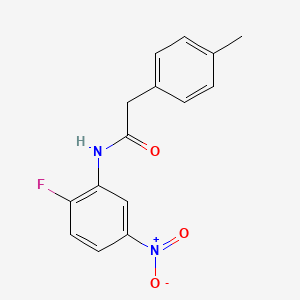
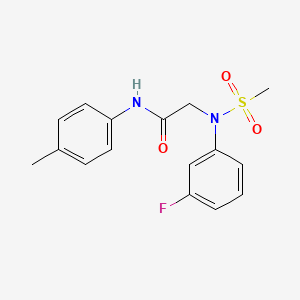
![2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5695740.png)
